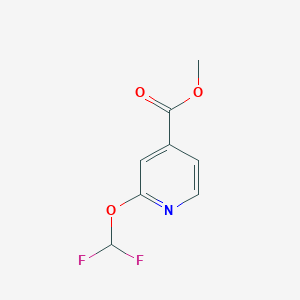

methyl 2-(difluoromethoxy)pyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(difluoromethoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-3-11-6(4-5)14-8(9)10/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZJQGVVANWHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Methyl 2-(difluoromethoxy)pyridine-4-carboxylate (CAS: 1375098-09-1): A Key Building Block in Modern Chemistry

Abstract: This guide provides a comprehensive technical overview of methyl 2-(difluoromethoxy)pyridine-4-carboxylate, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. We will explore its unique structural features, particularly the strategic incorporation of the difluoromethoxy group, and detail its physicochemical properties, reactivity, and applications. This document serves as a resource for scientists and drug development professionals, offering insights into the compound's role as a versatile synthetic intermediate and providing practical experimental context for its utilization.

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate (also known as methyl 2-(difluoromethoxy)isonicotinate) is a specialized chemical building block that merges three key structural motifs: a pyridine core, a methyl ester functional handle, and a difluoromethoxy group. The convergence of these features makes it a highly valuable intermediate in the synthesis of complex target molecules.

The incorporation of fluorine into bioactive compounds is a cornerstone of modern drug design, often used to modulate key properties such as metabolic stability, bioavailability, and binding affinity[1][2]. The difluoromethoxy group (-OCF₂H) is particularly advantageous. It is recognized as a lipophilic bioisostere of hydroxyl (-OH) or thiol (-SH) groups, capable of participating in hydrogen bonding interactions due to its acidic proton, while simultaneously increasing metabolic resistance to oxidative degradation[1][2]. This dual-functionality allows chemists to enhance the drug-like properties of a lead compound without drastically altering its core binding pharmacophore.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1375098-09-1 | [3][4][5][6] |

| Molecular Formula | C₈H₇F₂NO₃ | [3][4][5] |

| Molecular Weight | 203.14 g/mol | [3][4][5] |

| Synonyms | Methyl 2-(difluoromethoxy)isonicotinate | [7] |

| Typical Purity | ≥97% | [4][6] |

| Storage Conditions | 2-8°C, sealed, protected from light | [3] |

Safety and Handling Information

Based on available safety data sheets, this compound should be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8].

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. In case of eye contact, rinse cautiously with water for several minutes[8]. Standard laboratory safety protocols should be strictly followed.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While specific, peer-reviewed synthetic procedures for methyl 2-(difluoromethoxy)pyridine-4-carboxylate are not extensively detailed in readily available literature, a highly plausible route can be inferred from analogous chemical transformations involving the difluoromethylation of hydroxylated pyridine derivatives[9]. The most logical precursor is methyl 2-hydroxy-pyridine-4-carboxylate (methyl 2-hydroxyisonicotinate). The key transformation is the O-difluoromethylation of the hydroxyl group.

Caption: Proposed synthesis of the title compound via O-difluoromethylation.

Exemplary Synthetic Protocol (Hypothetical)

This protocol is based on general methods for O-difluoromethylation and should be optimized for this specific substrate.

-

Preparation: To a solution of methyl 2-hydroxy-pyridine-4-carboxylate (1 equivalent) in a dry, polar aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere (N₂ or Ar), add a suitable base such as potassium carbonate (2-3 equivalents).

-

Reaction: Introduce the difluoromethylating agent. A common reagent for this is sodium chlorodifluoroacetate (ClCF₂COONa) which, upon heating, generates difluorocarbene in situ. Alternatively, other sources like bromodifluoromethyl)trimethylsilane (TMSCF₂Br) could be explored.

-

Monitoring: Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Quench carefully with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Core Reactivity Profile

The molecule possesses two primary sites of reactivity that make it a versatile intermediate: the methyl ester and the pyridine ring.

Caption: Key reaction pathways for methyl 2-(difluoromethoxy)pyridine-4-carboxylate.

The methyl ester at the C4 position is the most accessible functional group. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amides, or reduced to the primary alcohol, enabling a wide range of subsequent chemical modifications[3].

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

This compound is a valuable scaffold for the development of selective kinase inhibitors, particularly targeting the Salt-Inducible Kinase (SIK) family[3]. Structure-activity relationship (SAR) studies have utilized this core to enhance potency and selectivity against specific isoforms like SIK2 and SIK3[3]. The difluoromethoxy group is critical in these designs, improving metabolic stability and overall pharmacokinetic profiles[2][3].

The concept of bioisosterism is central to its utility. The -OCF₂H group can mimic the hydrogen-bonding capabilities of a hydroxyl group while being less prone to metabolic glucuronidation or sulfation, a common pathway for drug clearance.

Caption: Bioisosteric replacement of a hydroxyl with a difluoromethoxy group.

Agrochemicals

Beyond pharmaceuticals, this building block is a key intermediate in the synthesis of modern agrochemicals such as herbicides and insecticides[3]. The difluoromethoxy group increases the lipophilicity of the final active ingredient, which can improve its absorption by plant tissues or insects and enhance overall efficacy[3].

Key Experimental Protocol

Protocol 5.1: Hydrolysis to 2-(difluoromethoxy)pyridine-4-carboxylic acid

This procedure details the conversion of the methyl ester to the corresponding carboxylic acid, a common subsequent step in many synthetic campaigns.

-

Dissolution: Dissolve methyl 2-(difluoromethoxy)pyridine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, ~1.5-2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Acidification: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with 1M HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold water.

-

Drying: Dry the isolated solid under vacuum to yield 2-(difluoromethoxy)pyridine-4-carboxylic acid.

Conclusion

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate is more than a simple chemical intermediate; it is a strategically designed building block that provides a direct route to incorporating the advantageous difluoromethoxy group into pyridine-based scaffolds. Its well-defined reactivity and proven utility in the synthesis of kinase inhibitors and agrochemicals underscore its importance. For researchers and drug development professionals, this compound represents a powerful tool for modulating molecular properties, overcoming metabolic liabilities, and accelerating the discovery of novel, high-performing chemical entities.

References

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.

- methyl 2-(difluoromethoxy)

- Methyl 2-(Difluoromethoxy)

- 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine. Vulcanchem.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central.

- methyl 2-(difluoromethoxy)

- methyl 2-(difluoromethoxy)

- methyl 2-(difluoromethoxy)

- methyl 4-(difluoromethoxy)

- Safety D

- methyl 2-(difluoromethoxy)

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine (1261764-07-1) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. eontrading.uk [eontrading.uk]

- 6. appretech.com [appretech.com]

- 7. labsolu.ca [labsolu.ca]

- 8. angenechemical.com [angenechemical.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Methyl 2-(difluoromethoxy)pyridine-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate is a fluorinated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its structural distinction lies in the presence of a difluoromethoxy group at the 2-position of the pyridine ring, a modification that imparts valuable physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and key applications of this versatile building block. The incorporation of the difluoromethoxy moiety is a strategic design element aimed at enhancing metabolic stability and bioavailability in bioactive molecules.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of methyl 2-(difluoromethoxy)pyridine-4-carboxylate is essential for its effective application in research and development. While some experimental data remains to be fully disclosed in publicly available literature, the following table summarizes its core identifiers and known characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₂NO₃ | [1][3] |

| Molecular Weight | 203.14 g/mol | [1][3] |

| CAS Number | 1375098-09-1 | [3][4] |

| Appearance | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

The difluoromethoxy group, often considered a metabolically robust bioisostere of the methoxy group, plays a crucial role in preventing O-demethylation, a common metabolic pathway for many drug candidates.[2] The high strength of the carbon-fluorine bond contributes to the increased resistance of the molecule to oxidative metabolism.[2] Furthermore, the strategic placement of fluorine atoms can influence the lipophilicity and basicity of the pyridine ring, which are critical parameters for drug absorption, distribution, and target engagement.[5]

Synthesis and Reactivity

General Synthetic Approach: Difluoromethoxylation of a Hydroxypyridine Precursor

A common strategy for the synthesis of aryl difluoromethyl ethers is the reaction of a corresponding phenol or hydroxypyridine with a suitable difluoromethylating agent.

Hypothetical Experimental Protocol:

Reaction Scheme:

A plausible synthetic workflow for methyl 2-(difluoromethoxy)pyridine-4-carboxylate.

Step-by-Step Methodology:

-

Preparation: To a solution of methyl 2-hydroxypyridine-4-carboxylate in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a suitable base (e.g., potassium carbonate or cesium carbonate) is added.

-

Reaction: A difluoromethylating agent is then introduced to the reaction mixture. Common reagents for this transformation include chlorodifluoromethane (freon-22) or ethyl bromodifluoroacetate. The reaction is typically stirred at an elevated temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired methyl 2-(difluoromethoxy)pyridine-4-carboxylate.

Causality Behind Experimental Choices:

-

Choice of Base: The selection of a non-nucleophilic inorganic base like potassium or cesium carbonate is crucial to deprotonate the hydroxyl group of the starting material, forming the corresponding pyridinoxide, which is a more potent nucleophile for the subsequent reaction with the electrophilic difluoromethylating agent.

-

Solvent Selection: Aprotic polar solvents like DMF or acetonitrile are preferred as they can dissolve the reactants and facilitate the nucleophilic substitution reaction without interfering with the reactive intermediates.

-

Difluoromethylating Agent: The choice of the difluoromethylating agent depends on its availability, reactivity, and the specific reaction conditions. Reagents like chlorodifluoromethane often require specialized equipment for handling gases, while liquid reagents like ethyl bromodifluoroacetate can be easier to handle in a standard laboratory setting.

Chemical Reactivity

The chemical reactivity of methyl 2-(difluoromethoxy)pyridine-4-carboxylate is primarily dictated by the ester functionality and the pyridine ring.

-

Hydrolysis of the Ester: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-(difluoromethoxy)pyridine-4-carboxylic acid, under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or THF).[6] This transformation is a key step for further derivatization, such as amide bond formation.

-

Amide Coupling: The resulting carboxylic acid can be coupled with a wide range of amines to generate a diverse library of amide derivatives. Standard peptide coupling reagents, such as HATU or HOBt/EDC, can be employed to facilitate this transformation.

-

Reactions of the Pyridine Ring: The pyridine ring itself can undergo various transformations, although the presence of the electron-withdrawing difluoromethoxy and carboxylate groups will influence its reactivity. Nucleophilic aromatic substitution reactions on the pyridine ring are also a possibility, depending on the specific reaction conditions and the nature of the nucleophile.

Spectral Characterization

While specific, authenticated spectra for methyl 2-(difluoromethoxy)pyridine-4-carboxylate are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | 3.8 - 4.0 | singlet | N/A |

| Pyridine-H (position 3) | 7.2 - 7.4 | doublet | ~5 |

| Pyridine-H (position 5) | 7.8 - 8.0 | doublet | ~5 |

| Pyridine-H (position 6) | 8.5 - 8.7 | singlet | N/A |

| OCF₂H | 6.5 - 7.5 | triplet | ~70-75 (JH-F) |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| OCH₃ | 52 - 54 |

| Pyridine-C (positions 3, 5) | 110 - 125 |

| Pyridine-C (position 4) | 140 - 150 |

| Pyridine-C (position 6) | 148 - 152 |

| Pyridine-C (position 2) | 155 - 165 (triplet due to C-F coupling) |

| C=O | 164 - 168 |

| OCF₂H | 115 - 125 (triplet due to C-F coupling) |

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 203. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 172, and potentially the loss of the entire ester group (-CO₂CH₃) to give a fragment at m/z 144.

Applications in Research and Development

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Medicinal Chemistry

In the realm of drug discovery, this compound is a key building block for the synthesis of kinase inhibitors.[1] The pyridine scaffold is a common feature in many kinase inhibitors, and the introduction of the difluoromethoxy group can enhance the metabolic stability and pharmacokinetic profile of the final drug candidate.[1][2] For instance, it can be used in the synthesis of selective inhibitors of serine/threonine kinases (SIKs), which are implicated in various diseases, including metabolic disorders and cancer.[1]

General workflow for the derivatization of methyl 2-(difluoromethoxy)pyridine-4-carboxylate in drug discovery.

Agrochemicals

The fluorinated pyridine motif is also prevalent in modern agrochemicals. Methyl 2-(difluoromethoxy)pyridine-4-carboxylate can be used as a precursor for the synthesis of novel herbicides and insecticides.[1] The difluoromethoxy group can enhance the lipophilicity of the final product, which can improve its uptake by plants and insects, leading to enhanced efficacy.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling methyl 2-(difluoromethoxy)pyridine-4-carboxylate. Based on available information from commercial suppliers, the compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its key feature, the difluoromethoxy group, offers a strategic advantage in enhancing the metabolic stability and overall properties of bioactive molecules. While a complete experimental dataset for this specific compound is not yet fully available in the public domain, this guide provides a comprehensive overview of its known properties, plausible synthetic routes, and potential applications based on current knowledge. As research in the field of fluorinated heterocycles continues to expand, the importance and utility of this compound are expected to grow.

References

[7] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

[8] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

[9] Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. [Link]

[10] The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Chemistry Connected. [Link]

[11] Synthesis and properties of fluorinated pyridine-containing polyimides | Request PDF. ResearchGate. [Link]

[12] Synthesis of (a) methyl isonicotinate. PrepChem.com. [Link]

[13] 13C NMR Spectroscopy. University of Regensburg. [Link]

[3] methyl 2-(difluoromethoxy)pyridine-4-carboxylate. Appretech Scientific Limited. [Link]

[14] a guide to 13c nmr chemical shift values. Compound Interest. [Link]

[15] Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH. [Link]

[16] Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC - NIH. [Link]

[17] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

[18] CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

[19] Synthesis of difluoromethoxy derivatives 10–12. Reagents and conditions. ResearchGate. [Link]

[20] 13C NMR Chemical Shift. Oregon State University. [Link]

[21] NMR shifts 1H -general.cdx. Chemistry Connected. [Link]

[22] methyl 2-(difluoromethoxy)pyridine-4-carboxylate, min 97%, 100 mg. CP Lab Safety. [Link]

[23] New method for introducing fluorinated components into molecules. Uni Münster. [Link]

[24] 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH. [Link]

[25] A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]

[26] (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]

[27] Fortum stability in different disposable infusion devices by pyridine assay. PubMed. [Link]

[28] Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. ResearchGate. [Link]

[29] Mass Spectrometry: Fragmentation. University of Wisconsin-Madison. [Link]

[30] Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]

[31] Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

[6] Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]

[32] Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. appretech.com [appretech.com]

- 4. arctomsci.com [arctomsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. web.pdx.edu [web.pdx.edu]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. che.hw.ac.uk [che.hw.ac.uk]

- 14. compoundchem.com [compoundchem.com]

- 15. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. bhu.ac.in [bhu.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. chemistryconnected.com [chemistryconnected.com]

- 22. calpaclab.com [calpaclab.com]

- 23. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 24. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Fortum stability in different disposable infusion devices by pyridine assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 30. Organic Syntheses Procedure [orgsyn.org]

- 31. scispace.com [scispace.com]

- 32. mdpi.com [mdpi.com]

methyl 2-(difluoromethoxy)pyridine-4-carboxylate molecular structure and weight

An In-Depth Technical Guide to Methyl 2-(difluoromethoxy)pyridine-4-carboxylate

Authored by: A Senior Application Scientist

Introduction

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate is a fluorinated pyridine derivative that has emerged as a chemical building block of significant interest for researchers, particularly those in the fields of medicinal chemistry and agrochemical synthesis.[1] Its structure combines a pyridine core, a methyl ester functional group, and a difluoromethoxy moiety. This unique combination of features makes it a versatile intermediate for creating more complex molecules with desirable pharmacological or biological properties.[1][2]

The strategic incorporation of fluorine atoms into organic molecules is a well-established method in drug design to enhance key properties such as metabolic stability, bioavailability, and binding affinity. The difluoromethyl group (CF₂H) is of particular interest as it is considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of modulating the physicochemical profile of a parent compound.[3] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of methyl 2-(difluoromethoxy)pyridine-4-carboxylate, offering valuable insights for its use in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound are dictated by its molecular structure. Understanding these properties is the first step in leveraging its potential in synthesis and application.

The molecular structure of methyl 2-(difluoromethoxy)pyridine-4-carboxylate consists of a pyridine ring substituted at the 2-position with a difluoromethoxy group (-OCHF₂) and at the 4-position with a methyl carboxylate group (-COOCH₃).

Caption: 2D Molecular Structure of the title compound.

Key Physicochemical Data

The essential properties of methyl 2-(difluoromethoxy)pyridine-4-carboxylate are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇F₂NO₃ | [1][4][5][6][7][8] |

| Molecular Weight | 203.14 g/mol | [1][2][4][5][6][8] |

| CAS Number | 1375098-09-1 | [1][4][5][6][7][8] |

| IUPAC Name | methyl 2-(difluoromethoxy)pyridine-4-carboxylate | N/A |

| Synonyms | methyl 2-(difluoromethoxy)isonicotinate | [4] |

| SMILES String | COC(=O)c1ccnc(c1)OC(F)F | [7][8] |

| Storage Conditions | 2-8°C, sealed, protected from light | [1] |

Synthesis and Chemical Reactivity

Synthetic Approach

While specific, detailed protocols for the industrial synthesis of methyl 2-(difluoromethoxy)pyridine-4-carboxylate are proprietary, a plausible synthetic route can be inferred from established chemical principles and related preparations. The synthesis of its isomer, methyl 4-(difluoromethoxy)pyridine-2-carboxylate, involves the reaction of 4-hydroxypicolinic acid with a difluoromethylating agent.[2] A similar strategy can be proposed for the target molecule, likely starting from methyl 2-hydroxypyridine-4-carboxylate.

The key transformation is the O-difluoromethylation of the hydroxyl group on the pyridine ring. This is typically achieved using reagents that can generate a difluoromethyl radical or an equivalent species. Modern methods often employ reagents like ethyl bromodifluoroacetate as a safe and accessible source of the difluoromethyl group.[3][9]

A generalized, conceptual workflow for the synthesis is outlined below.

Caption: Conceptual workflow for the synthesis.

Chemical Reactivity and Derivatization

The chemical utility of methyl 2-(difluoromethoxy)pyridine-4-carboxylate lies in its functional groups, which allow for straightforward derivatization.

-

Ester Hydrolysis : The methyl ester is readily hydrolyzed to the corresponding carboxylic acid (2-(difluoromethoxy)pyridine-4-carboxylic acid) under basic or acidic conditions.[1] This carboxylic acid is a crucial intermediate, enabling amide bond formation with a wide range of amines to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

-

Pyridine Ring Functionalization : While the existing substituents direct reactivity, the pyridine ring itself can potentially undergo further functionalization, although this is less common once the key building block is assembled.

Applications in Research and Development

The unique structural features of this compound make it a valuable scaffold in both medicinal and agricultural chemistry.

Medicinal Chemistry

In drug discovery, methyl 2-(difluoromethoxy)pyridine-4-carboxylate serves as a core fragment for developing highly selective kinase inhibitors.[1]

-

Scaffold for SIK Inhibitors : It has been identified as a potential scaffold for inhibitors of salt-inducible kinases (SIKs), which are a family of serine/threonine kinases.[1] SIKs are involved in various physiological processes, and their dysregulation is implicated in metabolic disorders and inflammatory diseases. The pyridine core and its substituents provide a framework for designing molecules that can fit into the ATP-binding pocket of these kinases.

-

Enhancement of Pharmacokinetic Properties : The difluoromethoxy group is a critical design element.[1] Its inclusion often leads to improved metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its lipophilicity can enhance cell permeability and oral bioavailability, which are crucial properties for a successful drug candidate.[1][3]

Caption: Logic of its application as a scaffold in drug discovery.

Agrochemicals

The compound also functions as a key intermediate in the synthesis of modern agrochemicals, such as herbicides and insecticides.[1] In this context, the difluoromethoxy group plays a similar role to that in pharmaceuticals. It increases the lipophilicity of the final active ingredient, which can facilitate better absorption by plant tissues or insects, thereby improving the overall efficacy of the product.[1]

Conclusion

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in life sciences. Its well-defined structure, predictable reactivity, and the advantageous properties conferred by the difluoromethoxy group make it a highly valuable building block. For researchers and scientists in drug development and agrochemical research, this molecule provides a reliable starting point for the synthesis of novel, high-performance compounds. Its continued availability and study will undoubtedly contribute to the development of next-generation therapeutics and crop protection agents.

References

- Vertex AI Search. (n.d.). methyl 2-(difluoromethoxy)

-

Appretech Scientific Limited. (n.d.). methyl 2-(difluoromethoxy)pyridine-4-carboxylate. Retrieved January 19, 2026, from [Link]

-

CP Lab Safety. (n.d.). methyl 2-(difluoromethoxy)pyridine-4-carboxylate, min 97%, 100 mg. Retrieved January 19, 2026, from [Link]

-

RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. methyl 4-(difluoromethoxy)pyridine-2-carboxylate | Benchchem [benchchem.com]

- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. appretech.com [appretech.com]

- 6. calpaclab.com [calpaclab.com]

- 7. One moment, please... [eontrading.uk]

- 8. arctomsci.com [arctomsci.com]

- 9. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Discovery and Significance of Difluoromethoxylated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups is a pillar of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent, particularly when appended to privileged heterocyclic scaffolds like pyridine. This guide provides a comprehensive technical overview of difluoromethoxylated pyridine derivatives, from their synthetic evolution to their profound impact on drug design. We will explore the nuanced physicochemical properties imparted by the -OCF₂H group, detail robust synthetic protocols, and examine case studies that highlight their significance in overcoming drug development challenges. This document serves as an in-depth resource, consolidating quantitative data, step-by-step methodologies, and logical frameworks to empower researchers in the rational design of next-generation therapeutics and advanced materials.

Introduction: The Rise of the Difluoromethoxy Group in Heterocyclic Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, present in over 100 FDA-approved drugs.[2] Its ability to engage in hydrogen bonding and its susceptibility to metabolic modification make it a prime target for chemical optimization. The introduction of fluorine can dramatically alter the physicochemical profile of parent molecules, often leading to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity.[3][4]

While the trifluoromethyl (-CF₃) group has long been a workhorse for increasing metabolic stability and lipophilicity, the difluoromethoxy (-OCF₂H) group offers a more subtle and versatile set of properties.[5] It acts as a bioisostere for common functional groups like hydroxyl, thiol, and methoxy moieties, but with distinct advantages.[1][6] Unlike the methoxy group, it can resist metabolic O-demethylation.[1] Crucially, the -OCF₂H group is a weak hydrogen bond donor, a property not shared by the -OCH₃ or -OCF₃ groups, which can introduce new, favorable interactions with biological targets.[1][6][7] The unique electronic and steric nature of the difluoromethoxy group provides a powerful tool for navigating the complex landscape of drug design.

The Strategic Advantage: Physicochemical Properties of Difluoromethoxylated Pyridines

The introduction of a difluoromethoxy group onto a pyridine ring induces predictable yet powerful changes in its core chemical properties. Understanding these shifts is fundamental to leveraging this moiety in rational drug design.

Modulation of Basicity (pKa)

The strong inductive electron-withdrawing effect of the two fluorine atoms significantly reduces the electron density of the pyridine ring. This, in turn, decreases the basicity of the ring nitrogen, lowering the pKa of its conjugate acid.[4] This modulation can be critical for optimizing a drug's ionization state at physiological pH, which directly impacts its solubility, cell permeability, and target engagement.

Fine-Tuning Lipophilicity (logP)

Lipophilicity is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF₂H group provides a nuanced approach to tuning this property. It is more lipophilic than a hydroxyl or methoxy group but generally less so than a trifluoromethoxy group, offering an intermediate option that can be crucial for achieving the optimal balance between solubility and membrane permeability.[1][5]

Enhanced Metabolic Stability

One of the primary drivers for the adoption of fluorinated groups is the strength of the carbon-fluorine bond.[5] The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic attack by cytochrome P450 enzymes. Replacing a metabolically vulnerable group, such as a methoxy group prone to O-dealkylation, with an -OCF₂H group is a well-established strategy to block metabolic hotspots, thereby increasing a drug's half-life and reducing patient dosage.[1][5]

Unique Conformational and Hydrogen-Bonding Capabilities

The difluoromethoxy group is not merely a passive blocker of metabolism. It can act as a hydrogen bond donor, a characteristic that allows it to serve as a metabolically stable bioisostere for hydroxyl, thiol, or even amine groups.[6][7] This ability to form hydrogen bonds can be pivotal for maintaining or enhancing binding affinity to a biological target. Furthermore, unlike the planar methoxy group, the -OCF₂H group adopts distinct dihedral angles relative to the aromatic ring, which can influence molecular conformation and improve membrane permeability.[8]

Table 1: Comparative Physicochemical Properties of Key Functional Groups

| Functional Group | Hansch π Value (Lipophilicity) | Hydrogen Bonding Capability | Typical Metabolic Fate |

| -OCH₃ (Methoxy) | -0.02 | H-bond acceptor | O-Demethylation |

| -OH (Hydroxyl) | -0.67 | H-bond donor & acceptor | Glucuronidation, Sulfation |

| -CF₃ (Trifluoromethyl) | +0.88 | None | Highly stable |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Weak H-bond acceptor | Highly stable |

| -OCF₂H (Difluoromethoxy) | ~+0.4 to +0.6 (context-dependent) | Weak H-bond donor & acceptor | Generally stable |

Note: Hansch π values are approximations and can vary based on the molecular context.

Synthetic Strategies for Accessing Difluoromethoxylated Pyridines

The synthesis of these valuable compounds has evolved significantly, moving from harsh, classical methods to more sophisticated and milder catalytic approaches. The choice of strategy often depends on the desired substitution pattern and the functional group tolerance required for complex molecules.

O-Difluoromethylation of Hydroxypyridines

A common and direct approach involves the O-difluoromethylation of the corresponding hydroxypyridine (or its pyridone tautomer). This is typically achieved using reagents that generate difluorocarbene (:CF₂) in situ or employ an electrophilic difluoromethyl source.

This protocol describes a classic method for generating difluorocarbene to functionalize a nucleophilic oxygen.

Objective: To synthesize 4-(difluoromethoxy)pyridine from 4-hydroxypyridine.

Materials:

-

4-Hydroxypyridine

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Potassium carbonate (K₂CO₃), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: To the flask, add 4-hydroxypyridine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Stirring: Stir the suspension at room temperature for 15 minutes to ensure the formation of the potassium pyridinolate salt.

-

Difluoromethylating Agent: Add sodium chlorodifluoroacetate (1.5 eq) to the suspension.

-

Heating: Heat the reaction mixture to 100-120 °C. The ClCF₂COONa will thermally decompose to generate difluorocarbene (:CF₂).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Quench carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Causality and Trustworthiness:

-

Why K₂CO₃? The base is essential to deprotonate the hydroxypyridine, forming the nucleophilic pyridinolate anion required to trap the highly electrophilic difluorocarbene.

-

Why Anhydrous Conditions? Water will react with the difluorocarbene, reducing the yield of the desired product.

-

Self-Validation: The final product's identity and purity should be confirmed using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the successful O-difluoromethylation.

Diagram 1: General Workflow for O-Difluoromethylation

Caption: Workflow for the synthesis of aryl difluoromethyl ethers.[1]

Direct C-H Difluoromethoxylation

A significant breakthrough in the field has been the development of methods for the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. Recent advances have utilized visible-light photoredox catalysis to achieve this transformation.[8][9][10][11]

These methods often employ a shelf-stable difluoromethoxylating reagent, such as 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, which can generate a difluoromethoxy radical under blue light irradiation.[8][9][10] This radical can then add to the pyridine ring, followed by a rearomatization step to yield the desired product. This approach is particularly valuable for the late-stage functionalization of complex molecules, as it often proceeds under mild conditions with high functional group tolerance.[8][9][10]

Diagram 2: Conceptual Mechanism of Photoredox C-H Difluoromethoxylation

Caption: Simplified photoredox cycle for C-H difluoromethoxylation.

Significance and Applications in Drug Discovery

The unique properties of the difluoromethoxy group have been successfully leveraged in several drug candidates and approved therapies. Its ability to enhance metabolic stability and modulate physicochemical properties makes it a go-to functional group for medicinal chemists.

Bioisosterism in Action

The difluoromethyl group (-CF₂H) and by extension the difluoromethoxy group (-OCF₂H) can serve as effective bioisosteres for other functionalities. For instance, 2-difluoromethylpyridine has been demonstrated to be a successful bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors.[12][13] The replacement led to compounds with similar or enhanced biological activity while potentially improving metabolic stability, as N-oxides can be susceptible to in vivo reduction.[12][13]

Case Study: JAK Inhibitors

The Janus kinase (JAK) family of enzymes is a critical target in the treatment of autoimmune diseases. Several JAK inhibitors feature fluorinated moieties to optimize their pharmacokinetic profiles. The strategic placement of a difluoromethoxy group on the pyridine or a related heterocyclic core can serve multiple purposes:

-

Blocking Metabolism: It can replace a methoxy group at a site known for metabolic O-demethylation.[1]

-

Improving Selectivity: The unique steric and electronic profile can fine-tune the binding interactions within the ATP-binding pocket of the kinase, potentially improving selectivity across different JAK isoforms.

-

Modulating Permeability: The balanced lipophilicity helps ensure adequate oral bioavailability.

Challenges and Future Outlook

Despite the clear advantages, challenges remain. The regioselective introduction of the -OCF₂H group onto complex pyridine scaffolds can be difficult. While recent methods have enabled switchable meta- and para-C-H functionalization, the development of robust and general protocols for all positions of the pyridine ring remains an active area of research.[14][15][16]

The future of this field lies in the development of even more efficient, selective, and scalable catalytic methods. As our understanding of the subtle interplay between the difluoromethoxy group and biological systems deepens, we can expect to see its increasingly sophisticated application in the design of safer and more effective medicines, advanced agrochemicals, and novel materials.

Conclusion

Difluoromethoxylated pyridine derivatives represent a powerful convergence of a privileged heterocyclic scaffold and a uniquely advantageous functional group. The -OCF₂H moiety offers a sophisticated toolkit for medicinal chemists to enhance metabolic stability, fine-tune pKa and lipophilicity, and introduce favorable hydrogen-bonding interactions.[1] The evolution of synthetic methods from classical O-alkylation to modern C-H functionalization has made these valuable building blocks more accessible.[8] By understanding the fundamental principles outlined in this guide, researchers and drug developers can better harness the power of the difluoromethoxy group to accelerate the discovery of next-generation molecules with superior performance and therapeutic profiles.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Visible-light photoredox-catalyzed C(sp2)-H difluoromethoxylation of (hetero)arenes utilizing a shelf-stable pyridinium reagent. American Chemical Society. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. [Link]

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central. [Link]

-

Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. ACS Publications. [Link]

-

Visible-Light Photoredox-Catalyzed C(sp2)−H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. American Chemical Society. [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

-

Facile One‐Pot Synthesis of N‐Difluoromethyl‐2‐pyridone Derivatives. Sci-Hub. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH. [Link]

-

New method for introducing fluorinated components into molecules. Uni Münster. [Link]

-

Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. PubMed. [Link]

-

Chemists develop New method for introducing fluorinated components into molecules. EurekAlert!. [Link]

-

The Power of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. [Link]

-

Selective Trifluoromethiolation and Difluoromethiolation of Pyridines at C(3) Position. [Link]

-

Discovery of Novel Pyridine-Dimethyl-Phenyl-DAPY Hybrids by Molecular Fusing of Methyl-Pyrimidine-DAPYs and Difluoro-Pyridinyl-DAPYs: Improving the Druggability toward High Inhibitory Activity, Solubility, Safety, and PK. PubMed. [Link]

-

Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Visible-light photoredox-catalyzed C(sp2)-H difluoromethoxylation of (hetero)arenes utilizing a shelf-stable pyridinium reagent | Poster Board #1056 - American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 16. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

An In-Depth Technical Guide: The Strategic Role of the Difluoromethoxy Group in Enhancing Metabolic Stability

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of transforming a biologically active molecule into a viable therapeutic agent, optimizing its pharmacokinetic profile is as critical as perfecting its pharmacodynamic activity. A primary determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes.[1] The liver is the principal site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP450) superfamily, modify xenobiotics to facilitate their elimination.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and a short half-life, necessitating frequent or higher doses and increasing the risk of patient-to-patient variability.[2][3]

Medicinal chemists employ various strategies to enhance metabolic stability, often by identifying and blocking "metabolic soft spots" on a lead compound.[4] One of the most effective and widely adopted strategies is the incorporation of fluorine-containing functional groups.[4][5] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile and powerful asset.[5] This guide provides an in-depth exploration of the difluoromethoxy group, elucidating its physicochemical properties, the mechanisms by which it confers metabolic robustness, and the rigorous experimental protocols required to validate its impact.

The Physicochemical Profile: A Triad of Advantageous Properties

The strategic value of the difluoromethoxy group stems from a unique combination of electronic and steric properties that distinguish it from its common analogs, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its characteristics are often intermediate, affording medicinal chemists a greater degree of control in fine-tuning a molecule's profile.[5]

Lipophilicity and pKa Modulation

The introduction of fluorine generally increases lipophilicity. The difluoromethoxy group is more lipophilic than a methoxy group but less so than a trifluoromethoxy group, providing a nuanced tool for optimizing a drug's solubility and permeability.[4][5] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity or basicity (pKa) of proximal functional groups.[5] This modulation can be leveraged to control the ionization state of a drug at physiological pH, which is a critical factor for target engagement, absorption, and distribution.

A Unique Hydrogen Bond Donor

A key distinguishing feature of the -OCF₂H group is its capacity to act as a hydrogen bond donor.[5][6] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to engage in hydrogen bonding interactions—a capability absent in both methoxy and trifluoromethoxy groups.[5] This allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or enhancing binding affinity to a biological target while simultaneously improving metabolic stability.[5][6]

Data Presentation: Comparative Physicochemical Properties

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch Hydrophobicity Parameter (π) | -0.02 | +0.49 | +1.04[4] |

| Abraham H-Bond Acidity (A value) | 0.00 | ~0.10[5] | 0.00 |

| Primary Metabolic Liability | O-Demethylation | Highly Resistant | Highly Resistant |

| H-Bond Donor Capability | No | Yes[5] | No |

The Core Mechanism of Metabolic Stabilization: Blocking Oxidative Attack

The primary reason for the enhanced metabolic stability conferred by the difluoromethoxy group is its profound resistance to oxidative metabolism.[5] Methoxy groups, particularly on aromatic rings, are common sites of metabolism, undergoing O-demethylation catalyzed by CYP450 enzymes.[7] This process is initiated by the abstraction of a hydrogen atom from the methyl group.[7]

The replacement of these hydrogen atoms with fluorine atoms, which form exceptionally strong carbon-fluorine (C-F) bonds, effectively blocks this metabolic pathway.[5][8] The C-F bond's high dissociation energy (up to 130 kcal mol⁻¹) makes it highly resistant to enzymatic cleavage by CYP450s.[4][9] By substituting a metabolically labile methoxy group with a robust difluoromethoxy group, that specific site of metabolism is shielded, forcing metabolism to occur at other, potentially slower, sites on the molecule or preventing it altogether. This directly translates to a longer in vivo half-life, reduced clearance, and improved bioavailability.[5][10]

Experimental Validation: A Guide to In Vitro Metabolic Stability Assessment

Verifying the enhanced metabolic stability of a difluoromethoxy-substituted compound is a critical step in drug development. The most common and cost-effective method is the in vitro metabolic stability assay using liver subcellular fractions, such as microsomes.[2][3] Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, including the CYP450s.[1][2] This section provides a self-validating, step-by-step protocol.

Experimental Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance upon incubation with human liver microsomes.[10][11]

Causality Statement: This assay simulates the initial phase of liver metabolism. By providing the necessary enzymes (in HLM) and cofactors (NADPH), we can measure the inherent susceptibility of a compound to CYP450-mediated metabolism.[1] The rate of disappearance of the parent compound is directly proportional to its metabolic lability.

Materials:

-

Test Compound Stock Solution (e.g., 10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL protein)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase). Rationale: NADPH is a critical cofactor required for CYP450 enzyme activity. A regenerating system ensures its continuous supply throughout the incubation.[11][12]

-

Positive Control Compounds (e.g., Verapamil, Testosterone - compounds with known high and moderate clearance)

-

Quenching Solution: Cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The cold solvent immediately stops the enzymatic reaction, and the acetonitrile precipitates the microsomal proteins. The internal standard is crucial for accurate quantification during LC-MS/MS analysis.[12]

-

96-well incubation and collection plates

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation: Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).[11]

-

Pre-incubation: In a 96-well plate, add the HLM (final protein concentration e.g., 0.5 mg/mL) to the phosphate buffer. Add the test compound working solution. Pre-incubate this mixture at 37°C for 5-10 minutes to allow for temperature equilibration.[11]

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The t=0 time point sample should be taken immediately by transferring an aliquot to a collection plate already containing the cold quenching solution.[11]

-

Incubation & Sampling: Incubate the plate at 37°C with gentle shaking. At subsequent designated time points (e.g., 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each reaction well and transfer it to the collection plate containing the cold quenching solution.[11][13]

-

Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated microsomal proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the peak area of the remaining parent compound relative to the peak area of the internal standard at each time point.[13]

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[11][13]

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[11][13]

-

Self-Validation System:

-

Negative Control: A parallel incubation is run without the NADPH regenerating system. No significant disappearance of the compound should be observed, confirming the metabolism is NADPH-dependent (i.e., CYP450-mediated).

-

Positive Control: A known high-clearance compound (e.g., Verapamil) is run in parallel. The results should fall within the laboratory's historical range, validating the activity of the microsomal batch and the assay system.

Potential Liabilities: The Importance of Assessing CYP450 Inhibition

While the difluoromethoxy group effectively enhances metabolic stability, it is crucial to ensure it does not concurrently introduce a new liability: inhibition of CYP450 enzymes.[14] Drug-drug interactions (DDIs) often arise when one drug inhibits a CYP enzyme responsible for the metabolism of a co-administered drug, leading to dangerously elevated plasma levels of the second drug.[15][16][17] Therefore, assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a mandatory step in drug development.[12][14]

Experimental Protocol: Fluorogenic CYP450 Inhibition Assay

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of major human CYP450 enzymes using a high-throughput, fluorescence-based method.[12][14]

Methodology:

-

System: Use a panel of recombinant human CYP enzymes expressed in a system like baculovirus-infected insect cells.[12]

-

Incubation: In a microtiter plate, combine the specific CYP enzyme, a fluorogenic probe substrate (a substrate that becomes fluorescent after being metabolized by the specific CYP), and the test compound at a range of concentrations.[12]

-

Initiation: Start the reaction by adding an NADPH regenerating system.[12]

-

Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence generation is proportional to the enzyme's activity.[14]

-

Analysis: A decrease in the rate of fluorescence in the presence of the test compound indicates inhibition. The IC₅₀ value is calculated by plotting the percent inhibition against the log of the test compound concentration.[12]

Conclusion

The difluoromethoxy group is a powerful and strategic tool in the medicinal chemist's repertoire for overcoming the challenge of poor metabolic stability.[5] Its unique physicochemical profile—offering nuanced lipophilicity, pKa modulation, and a rare hydrogen bond donor capability—provides multifaceted advantages in drug design.[5][6] The primary mechanism of stabilization, the blockade of CYP450-mediated O-demethylation, is a direct consequence of the robust nature of the carbon-fluorine bond.[18][7] By replacing a metabolically vulnerable methoxy group with -OCF₂H, drug developers can significantly improve a compound's pharmacokinetic profile, leading to a longer half-life and greater bioavailability.[5] However, this benefit must be rigorously validated through standardized in vitro assays, and potential liabilities such as CYP450 inhibition must be concurrently assessed to ensure the development of a safe and effective therapeutic agent.

References

-

Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

In Vitro Metabolic Stability. Creative Bioarray. [Link]

-

Metabolic Stability Assay. Creative Biolabs. [Link]

-

Metabolic Stability Assay Services. BioIVT. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health (NIH). [Link]

-

Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health (NIH). [Link]

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

-

Correlation of the DFT-calculated lipophilicities with the experimental... ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Center for Biotechnology Information (PMC). [Link]

-

Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health (NIH). [Link]

-

CYP450 inhibition assay (fluorogenic). Bienta. [Link]

-

Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. [Link]

-

Metabolism of fluorine-containing drugs. Semantic Scholar. [Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed. [Link]

-

Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. National Institutes of Health (NIH). [Link]

-

Chapter 26 Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450. ResearchGate. [Link]

-

Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. National Institutes of Health (NIH). [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. nuvisan.com [nuvisan.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 15. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]

- 16. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Understanding the Lipophilicity of Difluoromethyl Groups in Drug Design

Introduction: The Strategic Role of Lipophilicity in Drug Efficacy

In the landscape of modern drug discovery, the ability to fine-tune the physicochemical properties of a lead compound is paramount to its success. Among these properties, lipophilicity, often quantified as the partition coefficient (LogP) or distribution coefficient (LogD), stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] It governs the molecule's ability to traverse cellular membranes, engage with its biological target, and ultimately, exert its therapeutic effect. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of medicinal chemistry, offering a powerful toolkit to modulate these properties.[2][3] This guide focuses on a particularly intriguing substituent: the difluoromethyl (CF2H) group. Its unique electronic and steric characteristics offer a nuanced approach to optimizing lipophilicity and other key drug-like properties.[3][4]

The Difluoromethyl Group: A Unique Modulator of Physicochemical Properties

The difluoromethyl group has garnered significant attention in drug design due to its distinctive set of attributes that differentiate it from its more common methyl (CH3) and trifluoromethyl (CF3) counterparts.[5] The CF2H group is not merely a lipophilic appendage; it introduces a fascinating duality, acting as a "lipophilic hydrogen bond donor."[3][6][7] This unique characteristic stems from the polarized C-H bond, which can participate in hydrogen bonding interactions, a feature absent in the CF3 group.[4][8][9]

Comparative Analysis of Physicochemical Properties

To fully appreciate the utility of the CF2H group, a comparative analysis with the CH3 and CF3 groups is essential.

| Property | Methyl (CH3) | Difluoromethyl (CF2H) | Trifluoromethyl (CF3) |

| Hansch π Value | +0.50 | +0.21 (approx.) | +0.88[10] |

| Hydrogen Bond Donor Capability | None | Weak to Moderate[3][4][6][8][11] | None[4] |

| Metabolic Stability | Susceptible to oxidation | Generally enhanced[4][11] | High[10] |

| Electron-withdrawing Nature | Weakly donating | Strong[4] | Very Strong[10] |

Note: The Hansch π value is a measure of the lipophilicity contribution of a substituent. A more positive value indicates greater lipophilicity.

As the table illustrates, the CF2H group occupies a unique space. It increases lipophilicity, but to a lesser extent than the CF3 group, offering a more subtle modulation.[12][13] Crucially, its ability to act as a hydrogen bond donor allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, potentially preserving or enhancing binding affinity to the target protein while improving metabolic stability.[4][6][7][11][14]

The Context-Dependent Nature of Difluoromethyl Lipophilicity

A critical insight for medicinal chemists is that the impact of the CF2H group on lipophilicity is not absolute but is highly dependent on the molecular context.[15] Studies have shown that the change in LogP upon replacing a methyl group with a difluoromethyl group (ΔlogP) can range from a slight decrease (-0.1) to a moderate increase (+0.4).[6][7][16] This variability is influenced by the electronic environment of the molecule.[6][15] For instance, when attached to an aromatic ring, the presence of other electron-withdrawing groups can lead to a decrease in lipophilicity upon CF2H substitution, a counterintuitive finding that underscores the importance of experimental validation.[15]

The conformational flexibility of the difluoromethyl group also plays a role.[8][15] Difluoromethyl ethers, for example, can adopt multiple conformations, some of which have significantly different dipole moments. This adaptability allows the molecule to present different faces to its environment, potentially influencing its partitioning behavior.[15]

Intramolecular Hydrogen Bonding: A Conformation-Directing Interaction

The hydrogen bond donating capacity of the CF2H group can lead to the formation of intramolecular hydrogen bonds (IMHBs), particularly when a suitable acceptor atom is in proximity.[15] This CF2-H···O or CF2-H···N interaction can have a profound impact on the molecule's conformation, effectively locking it into a specific arrangement.[15] This pre-organization can be advantageous for target binding by reducing the entropic penalty of adopting the bioactive conformation.[15] However, it can also shield the hydrogen bond donor and acceptor from intermolecular interactions with water, which can, in turn, increase the molecule's overall lipophilicity.[15]

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of Methyl 2-(difluoromethoxy)pyridine-4-carboxylate

Authored for Drug Development and Research Professionals

This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for methyl 2-(difluoromethoxy)pyridine-4-carboxylate. As a fluorinated heterocyclic building block, this compound is of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties necessitate a robust understanding of its hazard profile to ensure safe laboratory use. This guide moves beyond mere compliance, focusing on the scientific rationale behind each safety recommendation to empower researchers with the knowledge to manage risk effectively.

Compound Identification and Hazard Profile

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate is a solid organic compound used in chemical synthesis. A thorough understanding of its identity and inherent hazards is the foundation of safe handling.

| Identifier | Value | Reference |

| Chemical Name | methyl 2-(difluoromethoxy)pyridine-4-carboxylate | [1][2][3] |

| CAS Number | 1375098-09-1 | [1][2][3][4] |

| Molecular Formula | C₈H₇F₂NO₃ | [1][2][4] |

| Molecular Weight | 203.14 g/mol | [1][2][4] |

| Purity | Typically ≥97% | [2][4] |

The primary risks associated with this compound have been established through its Globally Harmonized System (GHS) classification. It is crucial to recognize that, like many research chemicals, its toxicological properties have not been exhaustively investigated.[1] Therefore, it must be handled with the assumption that it may possess unknown hazards.[5] The current classification indicates it is harmful if ingested and is a significant irritant to the skin, eyes, and respiratory system.[1]

GHS Hazard Classification: A Deeper Analysis

The GHS classification provides a universal language for understanding the chemical's dangers. Each classification mandates specific handling protocols and personal protective equipment to mitigate risk.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |